molecular formula C48H86N4O8 B1610875 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester CAS No. 91788-83-9

1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester

Cat. No.: B1610875
CAS No.: 91788-83-9
M. Wt: 847.2 g/mol
InChI Key: WUPCFMITFBVJMS-UHFFFAOYSA-N
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Description

1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester is a useful research compound. Its molecular formula is C48H86N4O8 and its molecular weight is 847.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

1,2,3,4-Butanetetracarboxylic acid (BTCA) is a tetracarboxylic acid known for its utility in various industrial applications, particularly in textile finishing and as a cross-linking agent for cellulose. The compound's derivatives, such as the tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester, have been explored for their biological activities and potential applications in biomedicine and environmental science. This article reviews the biological activity of BTCA and its ester derivative based on recent studies and findings.

Chemical Structure

The chemical structure of 1,2,3,4-butanetetracarboxylic acid is characterized by four carboxylic acid groups attached to a butane backbone. The ester derivative further includes piperidine groups that enhance its solubility and reactivity.

Toxicity Studies

Acute toxicity studies have been conducted to assess the safety profile of BTCA. In a study involving oral administration to rats, the LD50 was determined to be approximately 1.72 g/kg. Signs of toxicity included hypoactivity, diarrhea, and severe congestion of internal organs at higher doses (2.00 g/kg and above). Notably, all animals treated with 3.17 g/kg died during the study due to severe internal congestion and mucosal erosion .

Table 1: Acute Toxicity of BTCA

RouteSpecies/StrainNumber of AnimalsDose (g/kg)LD50 (g/kg)Reference
OralRat/COX-SD101.721.72
OralRat/COX-SD5 (male)1.741.74
OralRat/COX-SD5 (female)--

Cross-linking Properties

BTCA has been extensively studied for its role as a cross-linking agent in textiles and polymers. It has been shown to react with cellulose through an anhydride formation mechanism which enhances the durability and functional properties of fabrics. This reaction is facilitated by the presence of catalysts that influence the efficiency of cross-linking .

Environmental Applications

Recent research indicates that BTCA can be used in environmental applications such as contaminant adsorption. For instance, nanosponges created by cross-linking BTCA with β-cyclodextrin exhibited significant adsorption capabilities for cationic contaminants like paraquat and malachite green. The maximum adsorption capacities were reported at 120.5 mg/g for paraquat under optimal conditions .

Case Studies

Case Study 1: Textile Applications
In a study published in MDPI, BTCA was utilized as a finishing agent for cotton fabrics. The results indicated improved water repellency and crease resistance compared to untreated fabrics. The functional properties were significantly enhanced due to the effective cross-linking between BTCA and cellulose fibers .

Case Study 2: Environmental Remediation
Another investigation focused on the development of BTCA-based nanosponges for environmental remediation. The study demonstrated that these nanosponges could effectively remove toxic dyes from wastewater with high efficiency and reusability after multiple cycles .

Scientific Research Applications

Chemical Properties and Structure

BTCA is a polycarboxylic acid characterized by four carboxyl groups that can engage in esterification reactions. The esterification of BTCA with piperidine derivatives enhances its stability and functional properties. The compound exists as two diastereomers: meso and the (R,R)/(S,S) pair .

Textile Industry Applications

1. Permanent Press Agent

BTCA is widely recognized for its effectiveness as a permanent press agent in the textile industry. It provides anti-wrinkle properties to cotton fabrics through cross-linking with cellulose. This modification significantly enhances the fabric's durability and resistance to creasing .

  • Mechanism of Action : The esterification process involves the formation of an anhydride intermediate from BTCA, which subsequently reacts with hydroxyl groups on cellulose fibers. Studies have shown that the reaction predominantly occurs at specific hydroxyl sites (O(6)-H and O(2)-H) on cellulose .

2. Environmental Benefits

As a formaldehyde substitute for textile finishing processes, BTCA contributes to more environmentally friendly practices in fabric treatment. It reduces the release of harmful formaldehyde emissions associated with traditional finishing agents while maintaining high performance standards .

Functional Properties Enhancement

1. Cross-Linking Efficiency

The ability of BTCA to form stable cross-links with cellulose not only improves mechanical properties but also enhances water repellency and stain resistance of treated fabrics. The cross-linking density can be adjusted by varying the concentration of BTCA during treatment .

2. Impact on Fabric Strength

While BTCA treatment improves anti-wrinkle performance, it has been noted that excessive cross-linking may lead to a reduction in fabric strength. Research indicates that optimizing the concentration and application conditions is crucial for balancing these properties .

Toxicity and Safety Considerations

Research on the toxicity of BTCA has revealed moderate toxicity levels when administered orally in animal studies. The LD50 values suggest careful handling is necessary during industrial applications .

Case Studies and Research Findings

StudyFocusFindings
Reaction MechanismConfirmed that BTCA forms an anhydride intermediate before reacting with cellulose hydroxyl groups.
Functional PropertiesInvestigated the impact of molecular structures on functional properties; highlighted optimal conditions for cross-linking without significant strength loss.
Toxicity AssessmentEvaluated acute toxicity in rats; established moderate toxicity levels requiring safety measures during handling.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 1,2,3,4-butanetetracarboxylic acid tetraesters with hindered amine substituents, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves esterification of 1,2,3,4-butanetetracarboxylic acid with 1,2,2,6,6-pentamethyl-4-piperidinol under acidic catalysis. Key parameters include:

  • Catalyst selection : Use of p-toluenesulfonic acid or thionyl chloride for efficient esterification .
  • Temperature control : Reactions are often conducted at 80–120°C to balance reaction rate and thermal decomposition risks .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol removes unreacted reagents .

Q. Advanced: How can discrepancies in reported thermal stability data for this compound be systematically resolved?

Methodological Answer:
Conflicting thermal stability data (e.g., decomposition temperatures) arise from varying experimental setups. To resolve these:

  • Multi-technique validation : Combine thermogravimetric analysis (TGA) with differential scanning calorimetry (DSC) to distinguish decomposition from phase transitions .
  • Atmosphere effects : Compare inert (N₂) vs. oxidative (air) environments to assess stability under application-relevant conditions .
  • Kinetic analysis : Apply Flynn-Wall-Ozawa or Kissinger methods to model degradation kinetics and identify dominant mechanisms .

Q. Basic: What spectroscopic techniques are optimal for confirming the structural integrity of this tetraester?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identify methyl groups on piperidinyl substituents (δ 1.0–1.5 ppm) and ester carbonyl protons (δ 4.2–4.5 ppm) .
    • ¹³C NMR : Confirm ester carbonyl signals (δ 165–175 ppm) and quaternary carbons in the piperidinyl ring .
  • FTIR : Ester C=O stretching (~1730 cm⁻¹) and hindered amine N-H absence (due to steric shielding) .
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns matching the tetraester structure .

Q. Advanced: What computational approaches predict the compound’s efficacy as a hindered amine light stabilizer (HALS) in polymer matrices?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model diffusion rates of the tetraester in polyethylene or polypropylene to assess compatibility .
  • Density functional theory (DFT) : Calculate HOMO-LUMO gaps to predict radical scavenging efficiency, correlating with UV stabilization performance .
  • Coarse-grained modeling : Evaluate steric effects of pentamethylpiperidinyl groups on radical interception mechanisms .

Q. Basic: How can chromatographic methods be optimized to assess purity and detect trace impurities?

Methodological Answer:

  • HPLC conditions :
    • Column: C18 reverse-phase (e.g., 250 × 4.6 mm, 5 µm).
    • Mobile phase: Gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 1.0 mL/min .
    • Detection: UV at 254 nm for piperidinyl absorption .
  • GC-MS : Use splitless injection and helium carrier gas to detect volatile byproducts (e.g., unreacted alcohol) .

Q. Advanced: What experimental designs evaluate the compound’s synergistic effects with other stabilizers in polymer composites?

Methodological Answer:

  • Factorial design : Vary concentrations of the tetraester with phenolic antioxidants or UV absorbers (e.g., benzotriazoles) to identify optimal ratios .
  • Accelerated aging tests : Expose polymer films to QUV irradiation (340 nm, 60°C) and monitor carbonyl index via FTIR to quantify degradation .
  • Mechanical testing : Correlate stabilizer efficacy with tensile strength retention after aging .

Q. Basic: What solubility and compatibility challenges arise when formulating this compound in polar vs. nonpolar polymers?

Methodological Answer:

  • Solubility screening : Test in toluene (nonpolar) vs. dimethylformamide (polar) to guide polymer matrix selection .
  • Compatibilizers : Add maleic anhydride-grafted polyolefins to enhance dispersion in polyethylene .
  • Melt blending : Use twin-screw extrusion at 180–220°C to ensure homogeneous distribution without thermal degradation .

Q. Advanced: How does substituent steric hindrance influence the compound’s radical scavenging mechanism?

Methodological Answer:

  • Electron paramagnetic resonance (EPR) : Track nitroxyl radical formation during UV exposure to confirm hindered amine activity .
  • Steric parameterization : Apply Tolman’s cone angles or molecular volume calculations to quantify substituent hindrance .
  • Comparative studies : Synthesize analogs with fewer methyl groups to isolate steric effects on stabilization kinetics .

Q. Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular weight824.96 g/mol (calc.)
Boiling point~548°C (estimated)
Thermal decomposition (TGA)Onset: 280–300°C (N₂ atmosphere)
Solubility in THF>50 mg/mL

Properties

IUPAC Name

tetrakis(1,2,2,6,6-pentamethylpiperidin-4-yl) butane-1,2,3,4-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H86N4O8/c1-41(2)23-31(24-42(3,4)49(41)17)57-37(53)21-35(39(55)59-33-27-45(9,10)51(19)46(11,12)28-33)36(40(56)60-34-29-47(13,14)52(20)48(15,16)30-34)22-38(54)58-32-25-43(5,6)50(18)44(7,8)26-32/h31-36H,21-30H2,1-20H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPCFMITFBVJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1C)(C)C)OC(=O)CC(C(CC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C(=O)OC3CC(N(C(C3)(C)C)C)(C)C)C(=O)OC4CC(N(C(C4)(C)C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H86N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869085
Record name 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
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Molecular Weight

847.2 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pellets or Large Crystals
Record name 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
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CAS No.

91788-83-9
Record name 1,2,3,4-Tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) 1,2,3,4-butanetetracarboxylate
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Record name 1,2,3,4-Butanetetracarboxylic acid, tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl)ester
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Record name 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
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Record name 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
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Record name 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
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Record name tetrakis(1,2,2,6,6-pentamethyl-4-piperidyl)-1,2,3,4-butanetetracarboxylate
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Record name 1,2,3,4-BUTANETETRACARBOXYLIC ACID, TETRAKIS(1,2,2,6,6-PENTAMETHYL-4-PIPERIDINYL)ESTER
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
Reactant of Route 2
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1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
Reactant of Route 3
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1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
Reactant of Route 4
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1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
Reactant of Route 5
Reactant of Route 5
1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
Reactant of Route 6
Reactant of Route 6
1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester

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